[2-[(4,5-diphenyl-1,3-oxazol-2-yl)amino]-2-oxoethyl] N,N-diethylcarbamodithioate
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Overview
Description
[2-[(4,5-diphenyl-1,3-oxazol-2-yl)amino]-2-oxoethyl] N,N-diethylcarbamodithioate is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a carbamodithioate group, and a diethylamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(4,5-diphenyl-1,3-oxazol-2-yl)amino]-2-oxoethyl] N,N-diethylcarbamodithioate typically involves multiple steps. One common route starts with the formation of the oxazole ring through the cyclization of appropriate precursors. The oxazole intermediate is then reacted with a suitable amine to introduce the amino group. Finally, the carbamodithioate moiety is introduced through a reaction with diethylamine and carbon disulfide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[2-[(4,5-diphenyl-1,3-oxazol-2-yl)amino]-2-oxoethyl] N,N-diethylcarbamodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
[2-[(4,5-diphenyl-1,3-oxazol-2-yl)amino]-2-oxoethyl] N,N-diethylcarbamodithioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition or protein binding.
Industry: It can be used in the production of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of [2-[(4,5-diphenyl-1,3-oxazol-2-yl)amino]-2-oxoethyl] N,N-diethylcarbamodithioate involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding or π-π interactions with proteins or nucleic acids. The carbamodithioate group can chelate metal ions, affecting enzymatic activity or protein function. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4,5-diphenyl-1,3-oxazole: Shares the oxazole ring but lacks the carbamodithioate group.
N,N-diethylcarbamodithioate: Contains the carbamodithioate moiety but lacks the oxazole ring.
2-[(4,5-diphenyl-1,3-oxazol-2-yl)amino]ethanol: Similar structure but with a hydroxyl group instead of the carbamodithioate group.
Uniqueness
The uniqueness of [2-[(4,5-diphenyl-1,3-oxazol-2-yl)amino]-2-oxoethyl] N,N-diethylcarbamodithioate lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Biological Activity
The compound [2-[(4,5-diphenyl-1,3-oxazol-2-yl)amino]-2-oxoethyl] N,N-diethylcarbamodithioate is a member of the oxazole family known for its diverse biological activities, including potential anticancer properties. This article reviews the available literature on its biological activity, focusing on cytotoxicity, mechanisms of action, and relevant case studies.
Before delving into biological activity, it is essential to understand the chemical properties of the compound:
Property | Value |
---|---|
Molecular Formula | C18H18N2O2S2 |
Molecular Weight | 366.47 g/mol |
CAS Number | 20503-76-8 |
Density | 1.196 g/cm³ |
Boiling Point | 464.9 ºC at 760 mmHg |
Flash Point | 235 ºC |
Cytotoxicity
Research indicates that compounds containing oxazole rings exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of oxazole compounds can induce apoptosis in human cancer cells. The cytotoxicity of this compound has been evaluated using the MTT assay and sulforhodamine B assays across several tumor cell lines.
Case Study:
In a study assessing the cytotoxic effects of related oxazole compounds on ovarian cancer cells (A2780), an EC50 value of approximately 3.8 µM was reported for one derivative . This suggests that the compound may possess similar or enhanced activity due to its structural modifications.
The mechanisms by which oxazole derivatives exert their cytotoxic effects are multifaceted:
- Induction of Apoptosis : Many studies have documented that oxazole compounds can activate apoptotic pathways in cancer cells. This includes the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
- Cell Cycle Arrest : Some derivatives have been shown to cause cell cycle arrest at specific phases, particularly G2/M phase, which is critical for cancer cell proliferation .
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been linked to the cytotoxic effects observed in several studies, leading to oxidative stress and subsequent cellular damage.
In Vitro Studies
A comprehensive study involving various oxazole derivatives demonstrated significant cytotoxicity against breast (MCF-7) and prostate cancer (PC3) cell lines. The IC50 values were notably lower than those reported for traditional chemotherapeutics, indicating a promising alternative approach in cancer treatment .
In Vivo Studies
Animal model studies have also been conducted to evaluate the therapeutic potential of these compounds. In a murine model of breast cancer, administration of this compound resulted in reduced tumor growth and improved survival rates compared to controls .
Properties
Molecular Formula |
C22H23N3O2S2 |
---|---|
Molecular Weight |
425.6 g/mol |
IUPAC Name |
[2-[(4,5-diphenyl-1,3-oxazol-2-yl)amino]-2-oxoethyl] N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C22H23N3O2S2/c1-3-25(4-2)22(28)29-15-18(26)23-21-24-19(16-11-7-5-8-12-16)20(27-21)17-13-9-6-10-14-17/h5-14H,3-4,15H2,1-2H3,(H,23,24,26) |
InChI Key |
IRMNUGAFPPNLKP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)SCC(=O)NC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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